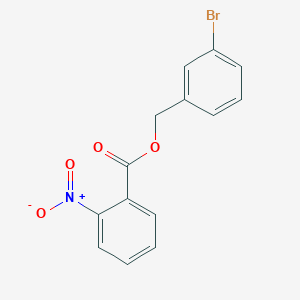

(3-Bromophenyl)methyl 2-nitrobenzoate

CAS No.:

Cat. No.: VC10927883

Molecular Formula: C14H10BrNO4

Molecular Weight: 336.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10BrNO4 |

|---|---|

| Molecular Weight | 336.14 g/mol |

| IUPAC Name | (3-bromophenyl)methyl 2-nitrobenzoate |

| Standard InChI | InChI=1S/C14H10BrNO4/c15-11-5-3-4-10(8-11)9-20-14(17)12-6-1-2-7-13(12)16(18)19/h1-8H,9H2 |

| Standard InChI Key | WIDLFJKNRPKUHR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)Br)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)Br)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a benzoate backbone substituted with a nitro group at the ortho position (C2) and a 3-bromophenylmethyl group at the ester oxygen. The molecular formula is C₁₄H₁₀BrNO₄, with a molar mass of 352.14 g/mol. Key structural features include:

-

Nitro Group (NO₂): Positioned at C2, this group induces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity .

-

Bromine Atom: Located at the meta position of the benzyl group, bromine contributes to steric bulk and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Ester Linkage: The ester functional group (-COO-) connects the nitrobenzoate and bromobenzyl moieties, offering sites for hydrolysis or transesterification .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀BrNO₄ |

| Molar Mass | 352.14 g/mol |

| Functional Groups | Nitro, Ester, Bromoarene |

| Predicted Boiling Point | ~370–390°C (extrapolated) |

| Density | 1.6–1.7 g/cm³ (estimated) |

Synthetic Methodologies

Esterification of 2-Nitrobenzoic Acid

The most straightforward route involves the acid-catalyzed esterification of 2-nitrobenzoic acid with (3-bromophenyl)methanol:

-

Catalysts: Sulfuric acid or p-toluenesulfonic acid (PTSA) are typically employed .

-

Reaction Conditions: Reflux in toluene or dichloromethane (60–80°C, 12–24 hours) .

-

Yield: Estimated 60–75%, based on analogous ester syntheses .

Alternative Pathways

-

Nitro Group Introduction: Nitration of (3-bromophenyl)methyl benzoate using mixed nitric-sulfuric acid, though regioselectivity may favor para substitution .

-

Bromination: Electrophilic bromination of methyl 2-nitrobenzoate derivatives, though this risks over-bromination.

Physicochemical Properties

Thermal Stability

The nitro and bromine groups impart moderate thermal stability. Differential scanning calorimetry (DSC) of similar compounds shows decomposition onset near 200°C .

Solubility

-

Polar Solvents: Partially soluble in methanol and ethyl acetate .

-

Nonpolar Solvents: Limited solubility in hexane or toluene .

-

Aqueous Systems: Insoluble due to the hydrophobic aryl and ester groups .

Table 2: Experimental Solubility (Extrapolated)

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | 10–15 |

| Ethyl Acetate | 8–12 |

| Water | <0.1 |

Reactivity and Functional Group Transformations

Nitro Group Reduction

The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (Sn/HCl):

This transformation is critical for generating pharmacologically active intermediates .

Bromine Participation in Cross-Coupling

The bromine atom serves as a leaving group in palladium-catalyzed reactions, enabling aryl-aryl bond formation:

Applications in Pharmaceutical and Material Science

Drug Intermediate

Analogous brominated nitrobenzoates, such as methyl 2-bromomethyl-3-nitrobenzoate, are precursors to lenalidomide, a therapeutic for multiple myeloma . The bromine and nitro groups in (3-bromophenyl)methyl 2-nitrobenzoate suggest similar potential in antineoplastic agent synthesis.

Polymer Chemistry

Brominated aromatics are utilized in flame retardants and high-performance polymers. The nitro group could further modify thermal or electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume